molecular formula C21H26N2O5S B5705289 ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate

ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate

Cat. No.: B5705289
M. Wt: 418.5 g/mol
InChI Key: UTCHKWBWORSULY-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate core, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of the substituted aniline derivative. The key steps include:

    Nitration: The nitration of 4-propan-2-ylaniline to introduce a nitro group.

    Reduction: The reduction of the nitro group to form the corresponding amine.

    Acylation: The acylation of the sulfonylated aniline with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group or the sulfonyl group, leading to different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester derivative used in various applications.

    N-methylsulfonyl-4-propan-2-ylaniline: A related aniline derivative with similar functional groups.

    Benzoic acid derivatives: A broad class of compounds with diverse applications.

Uniqueness

Ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-28-21(25)17-6-10-18(11-7-17)22-20(24)14-23(29(4,26)27)19-12-8-16(9-13-19)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCHKWBWORSULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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